5-Amino-3-(3-methyl-2-furyl)isoxazole, known by its IUPAC name 3-(3-methylfuran-2-yl)isoxazol-5-amine, is a heterocyclic organic compound with significant interest in medicinal chemistry. It possesses a molecular formula of and a molecular weight of approximately 164.16 g/mol. This compound is classified as an isoxazole derivative, which indicates that it contains both an isoxazole ring and an amino group, making it relevant for various biological applications, particularly in drug development and synthesis.
The compound is categorized under the broader class of isoxazoles, which are five-membered heterocycles containing one nitrogen and one oxygen atom. It is recognized for its potential therapeutic properties and serves as a building block in the synthesis of more complex pharmaceutical agents. The compound's CAS number is 1021245-89-5, and it has been referenced in various chemical databases and literature for its structural and functional characteristics .
The synthesis of 5-amino-3-(3-methyl-2-furyl)isoxazole can be achieved through several methods, often involving the reaction of suitable precursors under specific conditions. One common approach involves the condensation of 3-methylfuran with hydroxylamine to form an intermediate that subsequently undergoes cyclization to yield the target compound.
The molecular structure of 5-amino-3-(3-methyl-2-furyl)isoxazole features an isoxazole ring fused with a furan moiety. The compound's structure can be represented using various notations:
The compound exhibits notable electronic properties due to the presence of conjugated systems within its structure, which can affect its reactivity and interactions with biological targets.
5-Amino-3-(3-methyl-2-furyl)isoxazole can participate in various chemical reactions typical for amines and heterocycles:
These reactions are crucial for developing new derivatives with potentially improved pharmacological profiles.
The mechanism of action for 5-amino-3-(3-methyl-2-furyl)isoxazole largely depends on its interaction with specific biological targets:
Relevant data suggest that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
5-Amino-3-(3-methyl-2-furyl)isoxazole has potential applications in:
Heterocyclic compounds constitute a cornerstone of modern pharmaceuticals, with over 85% of biologically active compounds incorporating heterocyclic frameworks [4]. Among these, nitrogen-containing heterocycles are particularly significant due to their prevalence in natural products (e.g., vitamins, alkaloids, nucleic acids) and their ability to engage in critical hydrogen-bonding interactions with biological targets [4] [6]. Five-membered heterocycles like isoxazoles demonstrate exceptional versatility in drug design, offering balanced physicochemical properties that enhance bioavailability, target affinity, and metabolic stability. The isoxazole ring—a 1,2-oxazole containing adjacent nitrogen and oxygen atoms—exemplifies this utility through its presence in diverse therapeutic agents, from antimicrobials (e.g., sulfisoxazole) to anti-inflammatories (e.g., parecoxib) [3] [6].
Table 1: FDA-Approved Antibiotics Featuring Five-Membered Heterocycles
FDA Approval Year | Antibiotic | Class | Heterocycle |
---|---|---|---|
1980 | Cefotaxime | Cephalosporin (2nd gen) | 1,3-Thiazole |
1992 | Tazobactam | β-Lactamase inhibitor | 1,2,3-Triazole |
2000 | Linezolid | Oxazolidinone | 1,3-Oxazolidine |
2014 | Tedizolid | Oxazolidinone | Tetrazole |
2019 | Imipenem/Cilastatin/Relebactam | β-Lactamase inhibitor combo | 2-Imidazolidinone |
The synthetic flexibility of isoxazoles enables precise structural diversification, facilitating the optimization of pharmacokinetic and pharmacodynamic profiles. Transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques have advanced the synthesis of complex isoxazole derivatives, accelerating drug discovery efforts [1] [3].
The 5-amino group in isoxazole derivatives profoundly influences their electronic and steric properties, enhancing interactions with biological targets. This substituent acts as a hydrogen bond donor/acceptor, improving binding affinity and selectivity. In 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide (AMIA), the amino group exhibits partial imidic character due to resonance, with 34.2% contribution from a structure featuring a C=N bond. This is stabilized by an intramolecular hydrogen bond between the amino group and the adjacent carbonyl oxygen [9]. Quantum mechanical analyses confirm this resonance hybrid, which enhances the molecule’s ability to participate in dipole-dipole interactions and π-stacking within enzyme active sites [9].
Table 2: Key Electronic Properties of 5-Amino-3-methylisoxazole-4-carboxylic Acid (AMIA)
Property | Value/Characteristic | Biological Implication |
---|---|---|
Resonance Hybrid | 34.2% imidic character (C=N) | Enhanced dipole interactions |
Intramolecular H-bond | Between NH₂ and C=O (1.89 Å) | Conformational rigidity |
Electron Density | High at N5 and O atoms | Strong hydrogen bond acceptance |
Immunopharmacological studies demonstrate that AMIA derivatives exert potent immunomodulatory effects. Thiosemicarbazide derivatives (e.g., 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K)) suppress concanavalin-A-induced lymphocyte proliferation by downregulating NF-κB and MAPK signaling pathways in Jurkat T-cells [7]. Conversely, the parent AMIA hydrazide stimulates immune responses, highlighting how minor structural changes alter biological outcomes. These effects correlate with modulation of cytokine production: AMIA derivatives significantly inhibit IL-1β release from peritoneal macrophages, exceeding their effects on TNF-α [7] [9].
The fusion of furan rings with isoxazole scaffolds creates synergistic bioactivity profiles. The 3-methyl-2-furyl moiety, in particular, enhances lipophilicity and electron-richness, facilitating interactions with hydrophobic enzyme pockets and neuronal receptors. This heteroaromatic system acts as a bioisostere for phenyl groups, mimicking steric and electronic properties while offering improved metabolic stability over simple phenyl analogs [3] [10].
Furyl-isoxazole hybrids demonstrate multifaceted pharmacological potential:
Table 3: Biological Activities of Furyl-Isoxazole Hybrids
Target | Compound Structural Feature | Activity | Mechanistic Insight |
---|---|---|---|
Dihydropteroate Synthase | 2-Furylisoxazole-thiophene hybrid | MIC = 0.007 μg/mL (E. coli) | Dual PABA/Pterin binding pocket occupancy |
GABA₅ Receptor | 3-(3-Methyl-2-furyl)-5-aminoisoxazole | Kᵢ = 0.6 μM (rat brain homogenates) | Competitive displacement of [³H]-baclofen |
MAO-A Enzyme | 2-Furylisopropylisoxazole | IC₅₀ = 1.2 μM (recombinant human MAO-A) | Hydrophobic stacking with FAD cofactor |
The 3-methyl group on the furan ring further optimizes steric complementarity with target proteins. In baclofen analogs, methylated furans enhance binding to GABA₅ receptors by 3-fold compared to unmethylated derivatives due to favorable contacts with Leu 119 and Tyr 250 in the orthosteric site [8]. Quantum chemical calculations confirm that methylation increases electron delocalization across the furyl-isoxazole system, enhancing π-π stacking with aromatic residues in enzyme active sites [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7